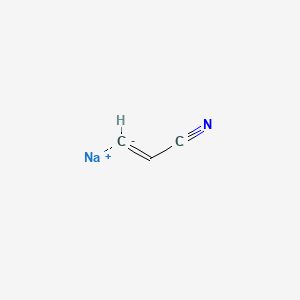

Sodium;prop-2-enenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. This compound is widely used in various industrial applications due to its unique chemical properties and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;prop-2-enenitrile involves two main steps:

Polymerization of 2-Propenenitrile (Acrylonitrile): This step involves the polymerization of acrylonitrile to form polyacrylonitrile.

Hydrolysis to Form the Sodium Salt: The polyacrylonitrile is then subjected to hydrolysis in the presence of a sodium hydroxide solution.

Industrial Production Methods

Industrial production of this compound typically involves large-scale polymerization reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;prop-2-enenitrile undergoes various chemical reactions, including:

Substitution Reactions: The carboxylate groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in aqueous or organic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of the polymer .

Applications De Recherche Scientifique

Polymer Production

Sodium prop-2-enenitrile is a crucial monomer in the production of several polymers, including:

| Polymer Type | Description |

|---|---|

| Polyacrylonitrile (PAN) | Used in textiles, as it has excellent strength and chemical resistance. |

| Acrylonitrile Butadiene Styrene (ABS) | A tough, impact-resistant plastic used in automotive and consumer goods. |

| Styrene-Acrylonitrile (SAN) | A clear plastic often used for food containers and household items. |

These polymers are synthesized through radical polymerization processes, where sodium prop-2-enenitrile acts as a key building block.

Organic Synthesis

Sodium prop-2-enenitrile serves as an important precursor in organic synthesis. It is involved in various reactions, such as:

- Hydrogenation : Converting sodium prop-2-enenitrile into propionitrile.

- Hydrolysis : Producing acrylamide, which is widely used in water treatment and as a flocculant.

The compound's reactivity allows it to participate in cyanoethylation reactions with nucleophiles, leading to the formation of specialty chemicals.

Pharmaceutical Applications

Sodium prop-2-enenitrile derivatives have shown potential in pharmaceutical applications, particularly in the synthesis of:

| Compound | Application |

|---|---|

| Acrylamide | Used in drug delivery systems and as a component in hydrogels for medical applications. |

| Antimicrobial agents | Compounds derived from sodium prop-2-enenitrile exhibit antimicrobial properties. |

Research indicates that certain derivatives can inhibit specific enzymes, making them candidates for drug development .

Agricultural Uses

In agriculture, sodium prop-2-enenitrile is utilized as a fumigant and insecticide. Its efficacy against pests has been documented, contributing to its use in crop protection strategies.

Material Science

Sodium prop-2-enenitrile is also employed in the development of advanced materials, including:

| Material Type | Description |

|---|---|

| Conductive Polymers | Used in electronics for sensors and conductive films. |

| Biodegradable Plastics | Enhances the properties of bioplastics for environmental sustainability. |

Case Study 1: Polymer Synthesis

A study demonstrated the synthesis of polyacrylonitrile fibers using sodium prop-2-enenitrile as a precursor. The fibers exhibited high tensile strength and thermal stability, making them suitable for applications in textiles and composites .

Case Study 2: Antimicrobial Activity

Research on derivatives of sodium prop-2-enenitrile revealed significant antimicrobial activity against various pathogens. One derivative showed over 80% inhibition of urease enzyme activity at specific concentrations, indicating potential therapeutic applications .

Case Study 3: Agricultural Application

Field trials using sodium prop-2-enenitrile as an insecticide showed effective pest control with minimal environmental impact compared to traditional chemicals. This application highlights its role in sustainable agriculture practices .

Mécanisme D'action

The mechanism of action of Sodium;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The carboxylate groups in the polymer can form ionic bonds with metal ions, making it useful in applications such as water treatment and metal ion sequestration . Additionally, the polymer’s structure allows it to interact with biological molecules, making it suitable for biomedical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polyacrylic Acid: Similar in structure but lacks the nitrile groups present in Sodium;prop-2-enenitrile.

Polyacrylamide: Contains amide groups instead of nitrile groups.

Sodium Polyacrylate: Similar in having sodium carboxylate groups but differs in the polymer backbone.

Uniqueness

This compound is unique due to its combination of nitrile and carboxylate groups, which impart distinct chemical properties and reactivity. This makes it particularly versatile for a wide range of applications, from industrial to biomedical .

Propriétés

Numéro CAS |

61788-39-4 |

|---|---|

Formule moléculaire |

C3H2NNa |

Poids moléculaire |

75.04 g/mol |

Nom IUPAC |

sodium;prop-2-enenitrile |

InChI |

InChI=1S/C3H2N.Na/c1-2-3-4;/h1-2H;/q-1;+1 |

Clé InChI |

NTOWCTQVNUDKBY-UHFFFAOYSA-N |

SMILES |

[CH-]=CC#N.[Na+] |

SMILES canonique |

[CH-]=CC#N.[Na+] |

Key on ui other cas no. |

61788-39-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.